molecular formula C23H24F2N2O5 B607114 Difamilast CAS No. 937782-05-3

Difamilast

Katalognummer: B607114
CAS-Nummer: 937782-05-3
Molekulargewicht: 446.4 g/mol
InChI-Schlüssel: VFBILHPIHUPBPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Difamilast durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Dimethylsulfoxid, Prostaglandin E1 und rekombinante humane Phosphodiesterase . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zur endgültigen Struktur und den pharmakologischen Eigenschaften der Verbindung beitragen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine signifikante Wirksamkeit bei der Behandlung von atopischer Dermatitis gezeigt, einer chronisch-entzündlichen Hauterkrankung, die durch juckendes Ekzem mit wiederholten Exazerbationen und Remissionen gekennzeichnet ist . Es hemmt selektiv die Aktivität der rekombinanten humanen Phosphodiesterase 4, insbesondere den PDE4B-Subtyp, der eine wichtige Rolle bei der Entzündungsreaktion spielt . This compound hat gezeigt, dass es die Produktion von Tumornekrosefaktor-alpha in humanen und murinen peripheren Blutmononukleären Zellen hemmt und die Hautentzündung in einem Mausmodell der chronischen allergischen Kontaktdermatitis verbessert . Diese Wirkungen sind denen anderer topischer Phosphodiesterase-4-Inhibitoren überlegen, was this compound zu einer vielversprechenden neuen therapeutischen Behandlung für atopische Dermatitis macht .

Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive Hemmung der Aktivität der rekombinanten humanen Phosphodiesterase 4. Die Verbindung hat eine hohe Selektivität für den PDE4B-Subtyp, der für die Entzündungsreaktion von entscheidender Bedeutung ist . Durch die Hemmung von PDE4B reduziert this compound die Produktion von proinflammatorischen Zytokinen wie Tumornekrosefaktor-alpha, wodurch die Entzündung gelindert und die Symptome der atopischen Dermatitis verbessert werden . Das pharmakokinetische Profil der Verbindung deutet auf wenige systemische Nebenwirkungen hin, was sie zu einer sicheren und effektiven Behandlungsoption macht .

Wissenschaftliche Forschungsanwendungen

Atopic Dermatitis Treatment

Difamilast has shown promising results in the treatment of atopic dermatitis, particularly in both pediatric and adult populations. Two pivotal Phase III clinical trials demonstrated that this compound ointments (0.3% and 1%) significantly improved the severity of atopic dermatitis compared to vehicle treatments.

  • Efficacy Results :
    • The success rates in the Investigator's Global Assessment (IGA) score at week 4 were 44.6% for this compound 0.3%, 47.1% for this compound 1%, and only 18.1% for the vehicle group .
    • Improvements in the Eczema Area and Severity Index (EASI) were also notable, with EASI 75 rates at week 4 being 43.4% for this compound 0.3% and 57.7% for this compound 1% .

Safety Profile

The safety profile of this compound has been generally favorable, with most adverse events reported as mild to moderate. In clinical trials, no serious adverse events or deaths were recorded, indicating a good tolerance among patients .

Emerging Research Insights

Recent studies have expanded the understanding of this compound's effects beyond atopic dermatitis:

  • Inhibition of IL-33 Activity : Research has indicated that this compound treatment can inhibit interleukin-33 (IL-33) activity via the production of soluble ST2 in human keratinocytes, suggesting potential applications in other inflammatory skin diseases .
  • Cost-Effectiveness : A cost-effectiveness analysis revealed that this compound is a more economically viable option compared to other treatments like delgocitinib for moderate to severe atopic dermatitis .

Case Study Overview

A series of case studies have documented the effectiveness of this compound in real-world settings:

  • Pediatric Population : In a study involving Japanese pediatric patients, this compound ointments significantly reduced EASI scores compared to placebo over four weeks .
  • Long-term Safety : An ongoing Phase III open-label study is assessing the long-term safety of this compound ointment in subjects aged two years and older with mild to moderate atopic dermatitis, further validating its therapeutic profile .

Comprehensive Data Table

Study Population Dosage Efficacy Measure Outcome
Phase III Trial (2021)Pediatric PatientsThis compound 0.3%IGA ScoreSuccess rate: 44.6%
Phase III Trial (2021)Pediatric PatientsThis compound 1%IGA ScoreSuccess rate: 47.1%
Cost-Effectiveness Study (2024)Adults with ADThis compound 1%Cost per QALYMore cost-effective than delgocitinib
Long-term Safety Study (Ongoing)Subjects ≥2 yearsThis compound OintmentSafety ProfileMonitoring adverse events

Biologische Aktivität

Difamilast is a novel selective phosphodiesterase 4 (PDE4) inhibitor that has gained attention for its therapeutic potential in treating inflammatory skin conditions, particularly atopic dermatitis (AD). This article delves into the biological activity of this compound, highlighting its pharmacological profile, clinical efficacy, and underlying mechanisms of action.

Pharmacological Profile

This compound selectively inhibits PDE4, an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in inflammatory responses. By inhibiting PDE4, this compound increases cAMP levels, leading to reduced production of pro-inflammatory cytokines.

Key Pharmacological Findings:

  • Selectivity : this compound exhibits high selectivity for the PDE4B subtype over PDE4D, with an IC50 of 0.0112 μM for PDE4B compared to 0.0738 μM for PDE4D .
  • Cytokine Inhibition : It significantly inhibits tumor necrosis factor-alpha (TNF-α) production in human and mouse peripheral blood mononuclear cells, with IC50 values of 0.0109 μM and 0.0035 μM, respectively .
  • Skin Inflammation : In preclinical models, this compound improved skin inflammation in mice with chronic allergic contact dermatitis .

Clinical Efficacy

This compound has been evaluated in several clinical trials for its efficacy in treating atopic dermatitis. The results consistently demonstrate its superiority over placebo and other treatments.

Clinical Trial Highlights:

  • Phase III Trials : In trials involving Japanese pediatric and adult patients, this compound ointments (0.3% and 1%) showed significant improvements in the Investigator's Global Assessment (IGA) scores and the Eczema Area and Severity Index (EASI) .
  • Response Rates : The this compound 1% group achieved an IGA score of 0 or 1 in 30.2% of patients compared to only 10% in the vehicle group (P = 0.0354) .
  • Rapid Improvement : Patients treated with this compound experienced rapid relief from pruritus, with significant reductions observed as early as week one .

This compound's mechanism involves modulation of inflammatory pathways through cAMP elevation. Recent studies have also explored its effects on specific signaling pathways:

  • AHR–NRF2 Axis : this compound treatment has been shown to produce soluble ST2 (sST2) via the aryl hydrocarbon receptor (AHR) and nuclear factor erythroid 2-related factor 2 (NRF2) axis in human keratinocytes. This mechanism contributes to the inhibition of interleukin-33 (IL-33) activity, further alleviating AD symptoms .

Safety and Tolerability

Clinical trials have reported a favorable safety profile for this compound. Most adverse events were mild or moderate, with no serious adverse events noted during pivotal studies . This is particularly significant given the gastrointestinal side effects commonly associated with other PDE4 inhibitors.

Data Summary

The following table summarizes key clinical trial data on this compound:

ParameterThis compound 1% (n=182)Placebo (n=182)
Baseline EASI Score (mean ± SD)10.0 ± 5.011.3 ± 5.3
Success Rate in IGA (%)38.4612.64
Mean Change from Baseline EASI-4.17 ± 0.50-0.08 ± 0.52
EASI 50 Responder Rate (%)58.2425.82
EASI 75 Responder Rate (%)42.8613.19
EASI 90 Responder Rate (%)24.735.49

Eigenschaften

IUPAC Name

N-[[2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazol-4-yl]methyl]-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N2O5/c1-4-29-18-8-6-5-7-17(18)21(28)26-12-16-13-30-22(27-16)15-9-10-19(32-23(24)25)20(11-15)31-14(2)3/h5-11,13-14,23H,4,12H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBILHPIHUPBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937782-05-3
Record name Difamilast [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937782053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difamilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIFAMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3U32GLJ0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Using the compound obtained in Example 347 and 2-bromopropane, white powdery N-[2-(4-difluoromethoxy-3-isopropoxyphenyl)oxazol-4-ylmethyl]-2-ethoxybenzamide was obtained following the procedure of Example 348.
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.